3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid
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Overview
Description
3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid is a complex organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid typically involves multi-step organic reactions. One common approach is the resolution-racemization-recycle synthesis from racemic N,N-dimethyl-3-hydroxy-(2-thienyl)-1-propanamine using (S)-mandelic acid . This method requires several steps and a significant amount of (S)-mandelic acid to obtain the desired intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino and carbonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A structurally related compound with a thiophene ring and an alkyl amine substituent.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative used in organic synthesis.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with a similar structural motif but different functional groups.
Uniqueness
3-Methyl-5-oxo-5-{[2-(thiophen-2-yl)ethyl]amino}pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene ring and amino acid-like structure make it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
CAS No. |
93447-95-1 |
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Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-methyl-5-oxo-5-(2-thiophen-2-ylethylamino)pentanoic acid |
InChI |
InChI=1S/C12H17NO3S/c1-9(8-12(15)16)7-11(14)13-5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
IFYIIXUCYJXRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NCCC1=CC=CS1)CC(=O)O |
Origin of Product |
United States |
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